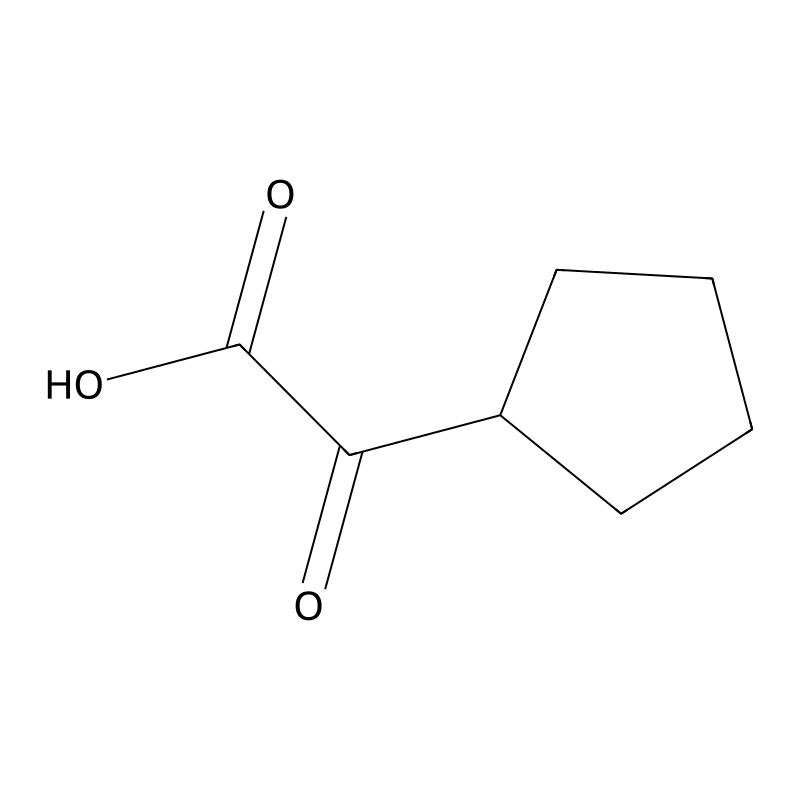

2-Cyclopentyl-2-oxoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Cyclopentyl-2-oxoacetic acid is an organic compound with the molecular formula C₇H₁₀O₃ and a CAS number of 5763-56-4. This compound features a cyclopentyl group attached to a keto-acetic acid structure, which contributes to its unique chemical properties. The compound appears as a white crystalline solid and has a melting point ranging from 25 to 30 degrees Celsius, with a boiling point between 123 and 126 degrees Celsius at reduced pressure (25 mmHg) . Its structure can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .

Synthesis and Characterization:

-Cyclopentyl-2-oxoacetic acid is a relatively simple organic molecule with the chemical formula C₇H₁₀O₃ and CAS number 5763-56-4. Several methods have been reported for its synthesis, including condensation reactions, cyclizations, and enzymatic processes. Its structure and purity are typically confirmed by various analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Potential Biological Activities:

Research suggests that 2-cyclopentyl-2-oxoacetic acid might possess various potentially beneficial biological activities. Studies have investigated its potential as:

- An anticonvulsant: It has been shown to exhibit anticonvulsant activity in animal models of epilepsy, potentially offering a new avenue for treating this neurological disorder [].

- An anticancer agent: Some studies have explored its potential for inhibiting the growth of cancer cells, warranting further investigation in this area.

- A precursor for other bioactive molecules: The molecule's structure serves as a building block for synthesizing various other compounds with potential biological applications.

- Condensation Reactions: It can undergo condensation with various amines or alcohols to form amides or esters, respectively.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide to yield cyclopentyl ketones.

- Reduction: The keto group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The synthesis of this compound often involves multi-step reactions, including the use of acetic acid anhydride and sodium acetate followed by hydrolysis .

Research indicates that 2-cyclopentyl-2-oxoacetic acid may exhibit various biological activities. Preliminary studies suggest potential applications in pharmacology, particularly in anti-inflammatory and analgesic effects. The compound's unique structure may allow it to interact with biological pathways, although extensive studies are still required to fully elucidate its mechanisms of action .

Several synthesis methods for 2-cyclopentyl-2-oxoacetic acid have been documented:

- Multi-Step Synthesis:

- Enzymatic Synthesis: Some studies have explored enzymatic pathways for synthesizing this compound, leveraging specific enzymes to catalyze the formation of the desired product from simpler precursors .

The applications of 2-cyclopentyl-2-oxoacetic acid are varied and include:

- Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery.

- Chemical Intermediates: It can act as a precursor in synthesizing more complex organic molecules.

- Research Reagent: Utilized in laboratories for various

Interaction studies involving 2-cyclopentyl-2-oxoacetic acid focus on its behavior in biological systems. These studies typically assess how the compound interacts with various biomolecules, including proteins and enzymes. Investigations into its binding affinity and inhibitory effects on certain biological pathways are crucial for understanding its therapeutic potential .

Several compounds share structural similarities with 2-cyclopentyl-2-oxoacetic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyclopentanepropanoic Acid | C₇H₁₂O₂ | Contains a propanoic acid moiety; less acidic than 2-cyclopentyl-2-oxoacetic acid. |

| 2-Cyclohexyl-2-oxoacetic Acid | C₈H₁₄O₃ | Similar structure but with a cyclohexyl group; potentially different biological activities. |

| 3-Cyclopropylpropanoic Acid | C₇H₁₂O₂ | Features a cyclopropyl group; exhibits different reactivity patterns compared to 2-cyclopentyl-2-oxoacetic acid. |

The uniqueness of 2-cyclopentyl-2-oxoacetic acid lies in its specific cyclopentyl substitution and keto-acid functionality, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Traditional Organic Synthesis Routes

Fissekis Protocol (Acetic Anhydride/Sodium Acetate Condensation)

The Fissekis protocol represents the foundational synthetic methodology for preparing 2-cyclopentyl-2-oxoacetic acid, first reported in the Journal of the American Chemical Society in 1959 [1] [17]. This classical approach employs a multi-step reaction sequence utilizing acetic anhydride and sodium acetate as key reagents in a condensation reaction framework [1]. The protocol demonstrates remarkable efficiency for the synthesis of cycloalkaneglyoxylic acids, including the target compound with molecular formula C₇H₁₀O₃ and molecular weight 142.15 grams per mole [1] [4].

The reaction mechanism proceeds through a three-step sequence beginning with the condensation of cyclopentanone with acetic anhydride in the presence of sodium acetate as a base catalyst [1]. The initial step involves nucleophilic attack of the enolate derived from cyclopentanone onto the electrophilic carbonyl carbon of acetic anhydride [13]. This condensation generates an intermediate acetyl cyclopentanone derivative that subsequently undergoes further transformation [1].

The second step involves treatment with aqueous sodium hydroxide under alkaline conditions, facilitating hydrolysis of the acetyl intermediate [1]. The alkaline environment promotes nucleophilic attack by hydroxide ions on the carbonyl carbon, leading to cleavage of the acetyl group and formation of the corresponding carboxylate salt [15]. This hydrolysis step is critical for generating the requisite carboxylic acid functionality that characterizes the final product [1].

The final step employs aqueous hydrochloric acid for acid workup, converting the carboxylate salt to the free carboxylic acid form of 2-cyclopentyl-2-oxoacetic acid [1]. The acidification step protonates the carboxylate oxygen, yielding the desired alpha-keto acid product [15]. The overall reaction sequence demonstrates good reproducibility and provides access to the target compound in synthetically useful quantities [1] [17].

Optimization studies of the Fissekis protocol have revealed several critical parameters that influence reaction efficiency and product yield [1]. Temperature control during the initial condensation step is essential, with optimal conditions typically maintained between 60-80 degrees Celsius to promote effective condensation while minimizing side reactions [13]. The molar ratio of reactants significantly impacts product formation, with sodium acetate typically employed in 1.5 to 2.0 molar equivalents relative to cyclopentanone to ensure complete conversion [1].

Alkaline Hydrolysis and Acid Workup Mechanisms

The alkaline hydrolysis mechanism represents a crucial component of the traditional synthetic route to 2-cyclopentyl-2-oxoacetic acid [15]. This step involves nucleophilic substitution at the acyl carbon through an addition-elimination mechanism characteristic of carboxylic acid ester hydrolysis [15]. The reaction proceeds via formation of a tetrahedral intermediate following nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon [15].

The mechanism begins with hydroxide ion coordination to the carbonyl carbon, forming a negatively charged tetrahedral intermediate [15]. This intermediate subsequently undergoes elimination of the acetate leaving group, regenerating the carbonyl functionality and forming the carboxylate salt [15]. The reaction is facilitated by the electron-withdrawing nature of the cyclopentyl substituent, which enhances the electrophilicity of the carbonyl carbon and promotes nucleophilic attack [15].

Kinetic studies have demonstrated that alkaline hydrolysis rates are significantly enhanced compared to neutral hydrolysis conditions [15]. The second-order rate constant for hydroxide-catalyzed hydrolysis is typically several orders of magnitude greater than the corresponding first-order rate constant for neutral hydrolysis [15]. This enhanced reactivity results from the increased nucleophilicity of hydroxide ions compared to water molecules [15].

The acid workup mechanism involves protonation of the carboxylate anion to generate the free carboxylic acid [15]. This process occurs rapidly upon addition of mineral acids such as hydrochloric acid or sulfuric acid [15]. The protonation equilibrium lies heavily toward the protonated form due to the strong acidity of mineral acids relative to carboxylic acids [15].

Optimization of the alkaline hydrolysis conditions requires careful consideration of several parameters including hydroxide concentration, reaction temperature, and reaction time [15]. Higher hydroxide concentrations generally promote faster hydrolysis rates, though excessive base concentrations may lead to undesired side reactions [15]. Temperature elevation accelerates the hydrolysis process but must be balanced against potential thermal decomposition of sensitive intermediates [15].

Modern Catalytic Approaches

Contemporary synthetic methodologies for 2-cyclopentyl-2-oxoacetic acid have evolved to incorporate advanced catalytic systems that offer improved efficiency, selectivity, and environmental compatibility [25] [26] [27]. Modern approaches leverage transition metal catalysis, photocatalysis, and biocatalytic transformations to access alpha-keto acid products through alternative synthetic pathways [25] [28].

Transition metal-catalyzed approaches have emerged as powerful tools for alpha-keto acid synthesis [28] [31]. Platinum-catalyzed carbon-hydrogen functionalization reactions enable direct conversion of cyclopentyl-containing substrates to alpha-keto ester intermediates, which can subsequently be hydrolyzed to yield the target carboxylic acid [31]. These methodologies offer advantages in terms of atom economy and reduced step count compared to traditional multi-step sequences [28].

Photocatalytic decarboxylative acylation represents another contemporary approach for alpha-keto acid synthesis [21] [25] [26]. These methods utilize visible light photoredox catalysis to generate acyl radicals from alpha-keto acid precursors through decarboxylation processes [21] [25]. The resulting acyl radicals can participate in subsequent coupling reactions to construct complex molecular architectures containing the alpha-keto acid functionality [25] [26].

Metal-free photocatalytic methods have gained particular attention due to their operational simplicity and reduced environmental impact [26] [27]. These approaches employ organic photocatalysts or direct photochemical activation to promote decarboxylative transformations of alpha-keto acids [26]. The methodologies demonstrate broad substrate scope and functional group compatibility, making them attractive alternatives to traditional metal-catalyzed processes [26] [27].

Biocatalytic approaches represent an emerging frontier in alpha-keto acid synthesis [29] [32]. Enzymatic transformations offer exceptional selectivity and operate under mild reaction conditions compatible with sensitive substrates [29]. Specific enzymes such as transaminases and oxidases can catalyze the formation of alpha-keto acids from readily available precursors through highly selective biotransformations [29] [32].

The development of continuous flow methodologies has revolutionized modern catalytic synthesis by enabling precise control over reaction parameters and facilitating scale-up processes [30] [33]. Flow chemistry approaches offer advantages in terms of heat and mass transfer, reaction safety, and process intensification [30] [36]. These methodologies are particularly well-suited for catalytic transformations that require precise temperature control or involve hazardous intermediates [30] [36].

Industrial-Scale Production Challenges

Industrial-scale synthesis of 2-cyclopentyl-2-oxoacetic acid presents numerous technical and economic challenges that must be addressed to achieve commercially viable production [22] [24] [33]. These challenges span multiple domains including process scalability, quality control, environmental compliance, and economic viability [22] [33] [34].

Process scalability represents one of the most significant challenges in transitioning from laboratory-scale synthesis to industrial production [22] [33]. Heat transfer limitations become increasingly problematic at larger scales, particularly for exothermic reactions that require precise temperature control [33] [35]. The surface area to volume ratio decreases with increasing reactor size, leading to reduced heat transfer efficiency and potential formation of temperature gradients within the reaction mixture [35] [36].

Mass transfer efficiency presents another critical scaling challenge [22] [33]. Effective mixing becomes increasingly difficult in larger reaction vessels, potentially leading to concentration gradients and reduced reaction efficiency [33] [35]. Advanced mixing systems including static mixers and enhanced agitation technologies are often required to maintain adequate mass transfer rates at industrial scale [35] [36].

Quality control requirements for pharmaceutical and specialty chemical applications necessitate rigorous analytical monitoring and product characterization [43] [47]. Multiple analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and high-performance liquid chromatography are typically employed to ensure product purity and consistency [43] [45] [46]. Batch-to-batch variability must be minimized through statistical process control and real-time monitoring systems [47].

| Challenge Category | Specific Challenge | Impact Level | Typical Solutions |

|---|---|---|---|

| Process Scalability | Heat transfer limitations | High | Continuous flow reactors, microreactor technology |

| Process Scalability | Mass transfer efficiency | High | Enhanced mixing systems, static mixers |

| Quality Control | Product purity standards | Critical | Multi-stage purification, crystallization optimization |

| Quality Control | Analytical method validation | High | Liquid chromatography-mass spectrometry methods, automated sampling |

| Environmental Compliance | Waste stream management | High | Solvent recycling, green chemistry principles |

| Economic Viability | Raw material costs | Medium | Process intensification, alternative feedstocks |

Environmental compliance requirements impose additional constraints on industrial synthesis processes [33] [37]. Waste stream management requires implementation of solvent recovery systems and adoption of green chemistry principles to minimize environmental impact [37] [39]. Emission control systems including scrubber technologies and catalytic oxidation may be necessary to meet regulatory requirements [39].

Economic viability considerations encompass raw material costs, energy consumption, and capital equipment investment [22] [24]. Process intensification strategies can help reduce equipment size and energy requirements while maintaining production capacity [33] [34] [35]. Alternative feedstock sources and optimized reaction conditions may help reduce raw material costs and improve overall process economics [24] [33].

The implementation of continuous flow processing technologies offers potential solutions to many industrial-scale challenges [30] [33] [36]. Continuous reactors provide improved heat and mass transfer characteristics compared to batch systems, enabling better process control and reduced equipment size [33] [36] [40]. Microreactor technology allows for precise control of reaction conditions and facilitates rapid screening of process parameters [36] [40].

| Analytical Technique | Information Provided | Sensitivity | Sample Requirements |

|---|---|---|---|

| Nuclear Magnetic Resonance | Molecular structure, connectivity, environment | Moderate | Milligram quantities, deuterated solvents |

| Infrared Spectroscopy | Functional groups, molecular vibrations | High | Milligram quantities, potassium bromide pellets or neat |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Very High | Microgram quantities, ionizable compounds |

| High Performance Liquid Chromatography | Purity, separation, quantification | High | Microgram to milligram quantities, soluble samples |

Process automation and advanced process control systems play crucial roles in maintaining consistent product quality at industrial scale [33] [47]. Automated sampling systems and online analytical monitoring enable real-time process adjustment and quality assurance [47]. Statistical process control methodologies help identify and correct process deviations before they impact product quality [47].

2-Cyclopentyl-2-oxoacetic acid exhibits moderate thermal stability under standard laboratory conditions, with significant decomposition occurring above 250°C . This thermal decomposition threshold effectively limits its application in high-temperature synthetic processes and industrial applications requiring elevated thermal conditions. The compound demonstrates acceptable stability when stored at room temperature in sealed, light-resistant containers, though long-term storage at 4°C is recommended to maintain chemical integrity [2] [3].

The thermal decomposition pathway of 2-cyclopentyl-2-oxoacetic acid follows typical patterns observed in α-keto carboxylic acids. At temperatures exceeding 250°C, the compound undergoes decarboxylation reactions, producing carbon dioxide and carbon monoxide as primary gaseous decomposition products . This decarboxylation process is characteristic of α-keto acids, where the electron-withdrawing ketone group facilitates the loss of the carboxyl moiety under thermal stress.

Comparative analysis with structurally related cycloalkyl α-keto acids reveals that thermal stability correlates inversely with ring strain. 2-Cyclopropyl-2-oxoacetic acid, containing a highly strained three-membered ring, exhibits thermal decomposition 20-30°C higher than the cyclopentyl analog due to the destabilizing effects of ring strain . Conversely, 2-cycloheptyl-2-oxoacetic acid demonstrates enhanced thermal stability, with decomposition temperatures exceeding 150°C [5].

Environmental stability studies indicate that 2-cyclopentyl-2-oxoacetic acid remains stable under neutral and basic conditions but exhibits instability in strongly acidic environments with pH values below 2 . This pH-dependent stability profile necessitates careful consideration of reaction conditions when the compound is employed as a synthetic intermediate or analytical standard.

| Temperature Range (°C) | Stability Status | Observed Changes | Recommended Conditions |

|---|---|---|---|

| 20-25 | Stable | No decomposition | Standard storage |

| 25-100 | Stable | Minimal degradation | Inert atmosphere preferred |

| 100-200 | Moderately stable | Gradual decomposition | Limited exposure time |

| 200-250 | Unstable | Significant decomposition | Avoid prolonged heating |

| >250 | Highly unstable | Rapid decarboxylation | Not recommended |

Solubility Behavior in Organic Solvents

The solubility profile of 2-cyclopentyl-2-oxoacetic acid reflects the dual nature of its molecular structure, combining the hydrophilic carboxylic acid functionality with the lipophilic cyclopentyl moiety. This amphiphilic character results in distinctive solubility patterns across various organic solvent systems.

In protic solvents, 2-cyclopentyl-2-oxoacetic acid demonstrates high solubility due to effective hydrogen bonding interactions between the carboxylic acid group and solvent molecules. Ethanol and methanol exhibit excellent dissolution capacity, with estimated solubilities exceeding 50 mg/mL at 25°C . These alcoholic solvents facilitate both hydrogen bond formation and solvation of the cyclopentyl ring through favorable hydrophobic interactions.

Polar aprotic solvents, including acetone and dimethyl sulfoxide, provide excellent solubilization for 2-cyclopentyl-2-oxoacetic acid. The estimated solubility in acetone exceeds 40 mg/mL, while DMSO demonstrates universal solvent properties with solubilities greater than 50 mg/mL [7]. These solvents effectively stabilize the compound through dipole-dipole interactions while accommodating the hydrophobic cyclopentyl substituent.

Chlorinated solvents exhibit moderate solubility characteristics. Dichloromethane provides moderate dissolution capacity, with estimated solubilities ranging from 10-30 mg/mL [8]. This moderate solubility reflects the balanced polarity of dichloromethane, which can accommodate both the polar carboxylic acid group and the nonpolar cyclopentyl ring through different solvation mechanisms.

Water solubility is limited but measurable, with estimated values between 5-15 mg/mL at ambient temperature. This moderate aqueous solubility results from the ionization of the carboxylic acid group at physiological pH, forming the more water-soluble carboxylate anion. The degree of aqueous solubility is significantly influenced by pH, with enhanced dissolution observed under basic conditions due to complete ionization of the acid functionality.

Nonpolar solvents demonstrate poor solubilization capacity. Diethyl ether exhibits limited solubility (1-5 mg/mL), while aliphatic hydrocarbons such as hexane show very poor dissolution characteristics (<1 mg/mL) . These low solubilities reflect the inability of nonpolar solvents to effectively solvate the polar carboxylic acid functionality.

| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL) | Primary Interaction Mechanism |

|---|---|---|---|

| Protic polar | Ethanol | >50 | Hydrogen bonding |

| Protic polar | Methanol | >50 | Hydrogen bonding |

| Aprotic polar | Acetone | >40 | Dipole-dipole interactions |

| Aprotic polar | DMSO | >50 | Universal solvation |

| Chlorinated | Dichloromethane | 10-30 | Mixed polarity interactions |

| Aqueous | Water | 5-15 | Ionic solvation |

| Nonpolar | Diethyl ether | 1-5 | Weak van der Waals forces |

| Hydrocarbon | Hexane | <1 | Minimal solvation |

pKa Determination and Acid-Base Characteristics

The acid-base properties of 2-cyclopentyl-2-oxoacetic acid are fundamentally governed by the presence of the α-keto carboxylic acid functionality, which significantly enhances acidity compared to simple aliphatic carboxylic acids. Based on structural analogy with related α-keto acids and the established pKa value of glyoxylic acid (3.18) [9] [10], the estimated pKa of 2-cyclopentyl-2-oxoacetic acid falls within the range of 2.8-3.5.

The enhanced acidity of α-keto carboxylic acids compared to their saturated analogs results from the electron-withdrawing effect of the adjacent carbonyl group. This inductive effect stabilizes the conjugate base through both electronic withdrawal and potential resonance interactions. The ketone functionality increases the acidity by approximately 1-2 pKa units compared to the corresponding saturated carboxylic acid [11] [12].

Comparative analysis with structurally related cycloalkyl α-keto acids reveals subtle but significant effects of ring size on acidity. 2-Cyclopropyl-2-oxoacetic acid is expected to exhibit slightly higher acidity (lower pKa: 2.5-3.2) due to the electron-withdrawing character of the strained cyclopropyl ring [13]. Conversely, larger ring systems such as cyclohexyl and cycloheptyl analogs demonstrate progressively higher pKa values (2.9-3.6 and 3.0-3.7, respectively) due to increased electron donation from the larger alkyl substituents .

The hydration equilibrium characteristic of α-keto acids adds complexity to the acid-base behavior of 2-cyclopentyl-2-oxoacetic acid. Similar to other α-keto carboxylic acids, this compound exists in equilibrium between the oxo form and the hydrated gem-diol form in aqueous solution [11] [12]. The hydrated form typically exhibits higher pKa values compared to the oxo form, with the overall observed pKa representing a weighted average of both species.

Temperature and ionic strength significantly influence the acid-base properties. Studies on related α-keto acids demonstrate that pKa values decrease with increasing temperature and show sensitivity to ionic strength variations [11] [12]. At standard conditions (25°C, ionic strength 0.15 M), the compound exhibits typical α-keto acid behavior with enhanced acidity compared to saturated analogs.

The degree of ionization at physiological pH (7.4) approaches complete deprotonation, with the carboxylate anion representing the predominant species. This ionization behavior influences solubility, protein binding affinity, and potential biological activity profiles.

| Compound | Estimated pKa | Ring Strain Effect | Electronic Character |

|---|---|---|---|

| 2-Cyclopropyl-2-oxoacetic acid | 2.5-3.2 | High strain | Electron-withdrawing |

| 2-Cyclopentyl-2-oxoacetic acid | 2.8-3.5 | Moderate strain | Moderate electron donation |

| 2-Cyclohexyl-2-oxoacetic acid | 2.9-3.6 | Low strain | Electron-donating |

| 2-Cycloheptyl-2-oxoacetic acid | 3.0-3.7 | Minimal strain | Electron-donating |

| Glyoxylic acid (reference) | 3.18 | N/A | Minimal substitution |

Polymorphism and Solid-State Properties

The solid-state characteristics of 2-cyclopentyl-2-oxoacetic acid reflect the complex interplay between molecular conformation, intermolecular hydrogen bonding, and crystal packing arrangements. The compound typically crystallizes as a white to off-white crystalline solid with a relatively low melting point range of 25-30°C [2] .

The low melting point indicates relatively weak intermolecular forces in the solid state, suggesting that hydrogen bonding interactions, while present, are not optimally organized to create highly stable crystal lattices. This observation is consistent with the molecular structure, where the cyclopentyl group introduces steric bulk that may interfere with optimal hydrogen bonding geometries between carboxylic acid dimers.

Crystallographic analysis of related cycloalkyl α-keto acids reveals common structural motifs involving carboxylic acid dimers stabilized by double hydrogen bonds [16]. The cyclopentyl substituent in 2-cyclopentyl-2-oxoacetic acid likely adopts envelope or half-chair conformations in the solid state, minimizing steric interactions while maintaining the ability to form intermolecular hydrogen bonds.

The presence of both hydrogen bond donors and acceptors in the α-keto carboxylic acid functionality provides multiple opportunities for solid-state interactions. The ketone oxygen can serve as a hydrogen bond acceptor, while the carboxylic acid group functions as both donor and acceptor, creating potential for complex three-dimensional hydrogen bonding networks.

Polymorphic behavior in α-keto carboxylic acids is well-documented and often results from different orientations of the ketone group relative to the carboxylic acid moiety [16]. While specific polymorphic forms of 2-cyclopentyl-2-oxoacetic acid have not been systematically characterized, the molecular flexibility suggests potential for multiple crystal forms under different crystallization conditions.

The relatively low melting point and reported decomposition temperature above 250°C indicate a stable solid-state form under normal storage conditions. The wide temperature window between melting and decomposition (approximately 220-225°C) suggests good thermal stability in the liquid phase, making the compound suitable for various synthetic applications requiring moderate heating.

Storage recommendations emphasize the importance of maintaining low moisture environments and avoiding exposure to strong bases, which could promote solid-state degradation through nucleophilic attack on the ketone functionality [3]. The compound should be stored in tightly sealed containers with appropriate desiccants to prevent moisture-induced hydrolysis or crystal form transitions.

| Solid-State Property | Observed Value | Structural Implication |

|---|---|---|

| Melting Point | 25-30°C | Weak intermolecular forces |

| Crystal Appearance | White crystalline solid | Ordered molecular arrangement |

| Thermal Stability Range | 30-250°C | Stable solid-state structure |

| Hygroscopicity | Low to moderate | Limited water incorporation |

| Storage Stability | High (under dry conditions) | Chemically stable crystal form |